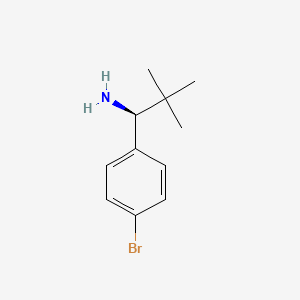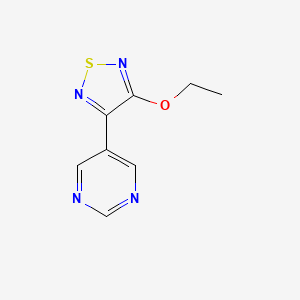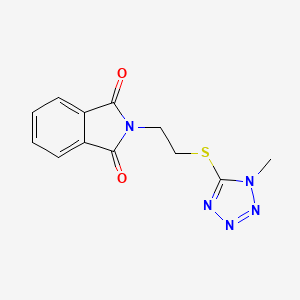![molecular formula C7H8N2O2 B13107499 2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)
2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine is a heterocyclic compound that features a fused dioxin and pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine. This process is followed by dibromination and oxidation of the methyl group to form 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde. Subsequent chemical transformations on the carbonyl group yield various 2-substituted derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxaldehyde.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: N-alkylation and other substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and bases like sodium hydride are employed for N-alkylation reactions.
Major Products
The major products formed from these reactions include various 2-substituted-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidines, which can be further functionalized for specific applications .
科学研究应用
2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their therapeutic potential.
Thieno[2,3-d]pyrimidines: Another class of heterocyclic compounds with comparable structural features and applications.
Uniqueness
2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine is unique due to its specific dioxin-pyrimidine fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
属性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
2-methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8N2O2/c1-5-8-4-6-7(9-5)11-3-2-10-6/h4H,2-3H2,1H3 |
InChI 键 |
HXFSOSWVDDAXKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C2C(=N1)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)


![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)


